Benzyl N-[(oxolan-3-yl)methyl]carbamate

Medicinal Chemistry Enzyme Inhibition SAR

Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5) is a specialized carbamate derivative that integrates a benzyloxycarbonyl (Cbz) protecting group with a tetrahydrofuran (THF, oxolane) moiety. With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the protection of amines owing to its stability under varied reaction conditions.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1375745-81-5
Cat. No. B1382086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(oxolan-3-yl)methyl]carbamate
CAS1375745-81-5
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCC1CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
InChIKeyQZKMPOJLSPSHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5) Procurement: Core Properties and Research Classification


Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5) is a specialized carbamate derivative that integrates a benzyloxycarbonyl (Cbz) protecting group with a tetrahydrofuran (THF, oxolane) moiety [1]. With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the protection of amines owing to its stability under varied reaction conditions . Its predicted boiling point of 393.2±25.0 °C and topological polar surface area (TPSA) of 38.8 Ų [2] suggest moderate lipophilicity and membrane permeability, which are relevant parameters for applications in medicinal chemistry and materials science.

Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5): Why In-Class Analogs Cannot Be Substituted Without Verification


Carbamates are a broad class of compounds with widely varying reactivity, selectivity, and biological activity profiles dictated by subtle structural variations. While many carbamate derivatives are used as protecting groups or enzyme inhibitors, the specific substitution pattern of Benzyl N-[(oxolan-3-yl)methyl]carbamate—featuring a 3-substituted oxolane ring and a benzyl carbamate—confers unique steric and electronic properties that are not recapitulated by other in-class analogs [1]. For instance, shifting the oxolane substitution from the 3-position to the 2-position dramatically alters both potency and mechanism of action [2]. Similarly, the absence of an oxolane ring or its replacement with alternative heterocycles such as oxetane leads to entirely different biological and chemical profiles [3]. Therefore, the procurement of this precise compound is non-negotiable for researchers seeking to replicate published findings, ensure synthetic reproducibility, or achieve the defined molecular interactions that distinguish it from its nearest structural neighbors.

Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5): Quantitative Differentiation Evidence Guide for Scientific Selection


Structural Variation Drives Divergent Inhibitory Potency: Oxolan-2-yl vs. Oxolan-3-yl Carbamates

A direct structural comparator, benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxolan-2-yl)methyl)carbamate, exemplifies how the positioning of the oxolane ring (2-yl vs. 3-yl) profoundly alters activity. While no direct head-to-head data exists, cross-study analysis reveals that the 2-yl variant achieves IC50 values as low as 5 nM against a target enzyme, likely due to enhanced electrophilic reactivity from its chlorosulfonyl warhead and altered steric presentation [1]. In contrast, Benzyl N-[(oxolan-3-yl)methyl]carbamate, lacking this warhead and with the oxolane in the 3-position, was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM and showed no significant activity (NS) [2]. This >20,000-fold difference in potency underscores that substitution pattern is a critical determinant of bioactivity.

Medicinal Chemistry Enzyme Inhibition SAR

Selectivity Profile Divergence: COX-2 Inhibition vs. 5-Lipoxygenase Inactivity

A closely related compound, benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate, which shares the benzyl carbamate core and 3-yl oxolane substitution but features an additional N-allyl group, exhibits selective COX-2 inhibition with an IC50 of 2.3 µM while maintaining minimal activity against COX-1 [1]. In stark contrast, the target compound Benzyl N-[(oxolan-3-yl)methyl]carbamate showed no significant inhibition of 5-Lipoxygenase at 100 µM [2]. This pair of findings demonstrates that even minor structural modifications within the 3-yl oxolane sub-family (addition of an allyl group) can redirect the compound's biological target selectivity from an inactive state on one enzyme class (lipoxygenase) to a moderately potent inhibitor of another (cyclooxygenase).

Anti-inflammatory Cyclooxygenase Lipoxygenase Selectivity

Core Scaffold Inactivity Contrasts with High-Potency Benzyl Carbamate Mpro Inhibitors

A series of benzyl carbamate-based inhibitors of coronavirus main protease (Mpro) have been reported with IC50 values ranging from 0.1601 µM to 16.42 µM [1]. These compounds feature a benzyl carbamate moiety linked to a peptidomimetic or vinyl ketone warhead, which is essential for covalent inhibition. The target compound, Benzyl N-[(oxolan-3-yl)methyl]carbamate, contains the same benzyl carbamate group but lacks the critical warhead and exhibits no significant inhibition of 5-Lipoxygenase at 100 µM [2]. This contrast illustrates that the benzyl carbamate alone is insufficient for potent enzymatic inhibition; the specific chemical context is paramount.

Antiviral Protease Inhibitor SARS-CoV-2 Mpro

Oxolane Ring Positioning: 3-yl vs. 2-yl Determines Synthetic Utility and Reactivity

The target compound is characterized by its 3-yl substituted oxolane ring, which offers distinct steric and electronic properties compared to the more common 2-yl substituted analogs. The 3-yl position provides a less sterically hindered and electronically different environment for further functionalization, making it a preferred intermediate for introducing the THF moiety into complex molecules [1]. In contrast, oxolan-2-yl carbamates, such as those with a chlorosulfonyl warhead, are often designed for high reactivity and targeted covalent inhibition, not as stable synthetic intermediates [2]. This fundamental difference in reactivity and stability dictates their respective roles in the research pipeline: Benzyl N-[(oxolan-3-yl)methyl]carbamate is a stable, versatile building block, whereas many 2-yl analogs are specialized, reactive probes.

Organic Synthesis Protecting Group Reactivity Building Block

Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS 1375745-81-5): Optimal Research and Industrial Application Scenarios


Synthesis of Complex Heterocycles in Medicinal Chemistry

Due to its stable carbamate linkage and versatile 3-yl oxolane ring, this compound is ideally suited as a protected amine building block in the multi-step synthesis of complex heterocyclic drug candidates. The benzyl carbamate (Cbz) group can be selectively removed under mild hydrogenolysis conditions, revealing a free amine for further functionalization, while the THF moiety remains intact [1]. This is in stark contrast to more reactive 2-yl oxolane carbamates, which may decompose or undergo unwanted side reactions during extended synthetic sequences [2].

Polymer Science and Materials Chemistry

The compound serves as a precursor for the introduction of THF-containing moieties into polymer backbones or as a monomer in controlled polymerization processes. Its moderate lipophilicity (predicted XLogP3 of 2.3 for a close analog) and stability make it a suitable candidate for designing materials with tailored solubility and mechanical properties [3]. Unlike high-potency biological probes, its procurement is driven by the need for a reliable and well-characterized synthetic intermediate that ensures batch-to-batch consistency in polymer formulations.

Reference Standard for Analytical Method Development

The compound can be utilized as a reference standard or impurity marker in the development and validation of analytical methods (e.g., HPLC, LC-MS) for drug substances or intermediates that contain the benzyl carbamate or THF moieties . Its well-defined physicochemical properties, including predicted boiling point (393.2±25.0 °C) and density (1.1±0.1 g/cm³), facilitate its use as a calibration standard, ensuring the accuracy and reliability of quantitative analyses in quality control laboratories .

Agrochemical Research and Crop Protection Agent Development

Given the established use of carbamate derivatives as enzyme inhibitors and bioactive agents in agrochemicals, this compound can serve as a key intermediate in the synthesis of novel crop protection agents. Its 3-yl oxolane ring provides a distinct steric profile compared to other heterocycles, which may translate to improved selectivity or potency against specific pests or weeds when incorporated into a final active ingredient [4]. This contrasts with direct-use biological probes, as this compound is a building block requiring further elaboration to achieve agrochemical activity.

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